molecular formula C13H12FNO4 B12838713 Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate

Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate

Cat. No.: B12838713
M. Wt: 265.24 g/mol
InChI Key: SHUFTYLYEKTKAI-UHFFFAOYSA-N
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Description

¹H NMR Analysis

Key signals in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) include:

  • Ethyl ester : A triplet at δ 1.35 ppm (CH₃) and a quartet at δ 4.30 ppm (CH₂) .
  • Isoxazole protons : A singlet at δ 6.25 ppm for H-4 .
  • Fluorophenoxy group : Multiplet at δ 6.80–7.30 ppm for aromatic protons, with coupling constants (J~H–F~ = 8–12 Hz) .

¹³C NMR Analysis

Notable resonances:

  • Ester carbonyl : δ 165–170 ppm.
  • Isoxazole carbons : C-3 (δ 105–110 ppm), C-5 (δ 160–165 ppm).
  • Fluorinated aromatic carbons : C–F (δ 115–125 ppm, J~C–F~ = 240–250 Hz) .

FT-IR Spectroscopy

  • C=O stretch : Strong absorption at 1700–1750 cm⁻¹.
  • C–O–C (ester) : Bands at 1200–1250 cm⁻¹.
  • C–F stretch : 1100–1150 cm⁻¹.

UV-Vis Spectroscopy

  • π→π* transitions: Absorption maxima at 250–280 nm (aromatic and heterocyclic rings).
  • n→π* transitions: Weak bands near 300 nm (ester carbonyl).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragmentation pathways:

  • Molecular ion : m/z 265 [M]⁺.
  • Loss of ethoxy group : m/z 220 [M – COOEt]⁺.
  • Fluorophenoxy cleavage : m/z 123 [C₆H₄FO]⁺.
  • Isoxazole ring rupture : m/z 94 [C₄H₄NO]⁺.

High-resolution mass spectrometry (HRMS) would confirm the exact mass as 265.0851 Da (calculated for C₁₃H₁₂FNO₄) .

Computational Molecular Modeling and Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level predict:

  • Electrostatic potential : High electron density at the ester oxygen and fluorine atom.
  • HOMO-LUMO gap : ~5.2 eV, indicating moderate reactivity.
  • Optimized geometry : Bond lengths of 1.36 Å (C–O), 1.30 Å (C–N), and 1.34 Å (C–F), consistent with crystallographic analogs .
Parameter DFT Value
HOMO Energy -6.8 eV
LUMO Energy -1.6 eV
Dipole Moment 3.2 Debye

Properties

Molecular Formula

C13H12FNO4

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 3-[(2-fluorophenoxy)methyl]-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C13H12FNO4/c1-2-17-13(16)12-7-9(15-19-12)8-18-11-6-4-3-5-10(11)14/h3-7H,2,8H2,1H3

InChI Key

SHUFTYLYEKTKAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)COC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Generation of nitrile oxide from hydroxylamine derivatives or chloroximes.
  • Use of bases such as sodium bicarbonate or triethylamine to facilitate cycloaddition.
  • Solvents like ethyl acetate or dichloromethane under mild temperatures (room temperature to reflux).

Esterification to Form Ethyl Ester

The carboxylate group at the 5-position of the isoxazole ring is esterified to the ethyl ester using classical Fischer esterification or via direct ester formation from acid chlorides.

Common Procedures:

  • Refluxing the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid.
  • Alternatively, conversion of the carboxylic acid to acid chloride using thionyl chloride followed by reaction with ethanol under mild conditions.

Representative Synthetic Sequence and Conditions

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Formation of isoxazole ring Nitrile oxide + alkene, base (NaHCO3), EtOAc, rt 60-85% yield of isoxazole ester intermediate
2 Alkylation with 2-fluorophenoxymethyl halide 2-fluorophenoxymethyl bromide, NaH, DMF, inert gas, 0-25°C 70-80% yield of substituted isoxazole
3 Esterification Ethanol, H2SO4, reflux or acid chloride + EtOH, rt 85-95% yield of ethyl ester final product

Detailed Research Findings and Optimization Notes

  • Nitrile Oxide Generation and Cycloaddition: Hydroxylamine sulfate and sodium acetate in aqueous ethanol at low temperatures (-5°C to 0°C) efficiently generate nitrile oxides that cyclize with β-ketoesters to form isoxazole rings with minimal by-products.

  • Alkylation Step: Use of sodium hydride as a strong base in anhydrous DMF under inert atmosphere (N2 or Ar) prevents side reactions and promotes selective alkylation of the isoxazole ring at the 3-position with 2-fluorophenoxymethyl bromide.

  • Esterification: Acid-catalyzed reflux in ethanol provides high yields of ethyl esters. Alternatively, acid chlorides formed by thionyl chloride treatment allow milder esterification conditions and better control over purity.

  • Scale-Up Considerations: Continuous flow reactors and controlled temperature profiles improve reaction efficiency and reproducibility for industrial-scale synthesis.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range Notes
Isoxazole ring formation 1,3-dipolar cycloaddition Hydroxylamine sulfate, sodium acetate, EtOAc, 0°C 60-85% Regioselective, mild conditions
Introduction of substituent Alkylation with 2-fluorophenoxymethyl halide NaH, DMF, inert atmosphere, 0-25°C 70-80% Requires dry, oxygen-free environment
Esterification Fischer esterification or acid chloride method Ethanol, H2SO4 reflux or SOCl2 + EtOH 85-95% High purity, scalable

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 2: Melting Points and Spectral Data
Compound Melting Point (°C) ¹H NMR (δ, ppm) Reference
Ethyl 3-(4-fluorophenyl)isoxazole-5-carboxylate Not reported 6.55 (s, 1H, isoxazole), 4.33 (q, J=7.1 Hz)
Methyl 3-(2-((tert-Boc)amino)ethoxy)isoxazole-5-carboxylate Not reported 4.35 (t, J=5.0 Hz), 1.45 (s, 9H)

Biological Activity

Ethyl 3-(2-fluorophenoxymethyl)isoxazole-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on anticancer activities and receptor interactions, while summarizing relevant research findings.

1. Chemical Structure and Properties

This compound is classified as an isoxazole derivative, which includes a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the fluorophenoxy group may enhance its biological activity by influencing its interaction with biological targets.

2. Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives on cancer cell lines. This compound has been shown to exhibit significant anticancer properties, particularly against liver cancer cell lines such as Huh7 and HepG2.

Cytotoxicity Assays

Cytotoxicity was assessed using the sulforhodamine B (SRB) assay, which measures cell viability post-treatment. The results indicated that compounds similar to this compound demonstrated IC50 values ranging from 2.3 µM to over 40 µM, indicating selective activity against cancer cells compared to normal cells .

CompoundCancer Cell LineIC50 (µM)Selectivity
5aHuh72.3High
5rHepG23.8Moderate
5tSNU4758.5High

The mechanism of action for this compound involves cell cycle arrest in the G0/G1 phase, primarily through the modulation of cyclin-dependent kinases (CDKs). Specifically, a decrease in CDK4 levels was observed upon treatment with this compound, leading to inhibited progression from G1 to S phase .

Cell Cycle Analysis

Flow cytometry analysis confirmed that treated cells exhibited increased levels of retinoblastoma protein (Rb), a critical regulator of the cell cycle, indicating effective G1 phase arrest .

4. Receptor Interactions

Beyond anticancer activity, this compound has also been investigated for its interaction with cannabinoid receptors (CB1 and CB2). Research indicates that derivatives of isoxazoles can act as selective CB2 receptor agonists, potentially offering therapeutic benefits in inflammatory conditions without the psychotropic effects associated with CB1 activation .

5. Case Studies and Research Findings

Several studies have highlighted the potential of isoxazole derivatives in drug development:

  • Study on Anticancer Properties : A recent investigation into a series of indole-isoxazole hybrids revealed that specific compounds exhibited potent anticancer activities against multiple cancer cell lines, supporting the notion that structural modifications can enhance efficacy .
  • CB2 Receptor Agonist Study : Another study focused on synthesizing selective CB2 agonists from isoxazole derivatives demonstrated significant anti-inflammatory effects in mouse models of colitis, suggesting broader therapeutic applications for compounds like this compound .

Q & A

Q. Data Reference :

  • Yield optimization via acid chloride method: ~46% (vs. <10% for direct coupling) .

Basic Question: What analytical techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved?

Answer:
A multi-technique approach is essential:

  • NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., fluorophenyl protons resonate at δ ~7.4–7.8 ppm; isoxazole protons at δ ~6.8–7.0 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ = 232.4 for ethyl 3-(2-methylphenyl)isoxazole-5-carboxylate) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry, particularly for novel derivatives (SHELX software is widely used for refinement) .

Q. Challenges :

  • Overlapping signals in crowded aromatic regions can be resolved using 2D NMR (e.g., HSQC, HMBC) .

Advanced Question: How can researchers design robust cytotoxicity assays to evaluate this compound’s activity against cancer cell lines?

Answer:
Experimental Design :

  • Cell line selection : Use hepatocellular carcinoma (HepG2) or similar models, as isoxazole hybrids show specificity toward liver cancer .
  • Dose range : Test 0.1–100 µM concentrations with 48–72 hr exposure to capture IC₅₀ values .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle (DMSO <0.1%) to normalize solvent effects .
  • Assay type : MTT or resazurin-based assays quantify metabolic activity; confirm results with apoptosis markers (e.g., caspase-3) .

Q. Data Interpretation :

  • Contradictory results (e.g., high activity in HepG2 but not in MCF-7) may arise from cell-specific uptake or target expression. Validate via gene knockout or inhibitor studies .

Advanced Question: What methodologies are used to investigate structure-activity relationships (SAR) for fluorinated isoxazole carboxylates?

Answer:
SAR Workflow :

Substituent variation : Synthesize derivatives with modified fluorophenyl (e.g., 3-F vs. 4-F) or ester groups (e.g., methyl vs. ethyl).

Biological profiling : Compare cytotoxicity (IC₅₀), solubility (logP), and metabolic stability (microsomal assays) .

Computational modeling : Docking studies (e.g., with Hsp90 hydrophobic pockets) predict binding modes and guide rational design .

Q. Case Study :

  • Ethyl 3-(2-furan)isoxazole-5-carboxylate showed reduced cytotoxicity (IC₅₀ >50 µM) compared to bromophenyl analogs (IC₅₀ ~10 µM), highlighting the role of halogenated aryl groups in activity .

Advanced Question: How can pharmacokinetic (PK) parameters be assessed for this compound in preclinical studies?

Answer:
Key PK Metrics :

  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS over 60 min .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (fu) .
  • Bioavailability : Conduct parallel intravenous (IV) and oral (PO) dosing in rodents; calculate AUC ratio (F = AUC_PO/AUC_IV × 100%) .

Q. Optimization Strategies :

  • Ester prodrugs : Replace ethyl with pivaloyloxymethyl to enhance oral absorption .
  • CYP inhibition screening : Identify metabolic liabilities (e.g., CYP3A4/2D6 interactions) .

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